molecular formula C9H8N2O3 B11763309 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one

Cat. No.: B11763309
M. Wt: 192.17 g/mol
InChI Key: NCMRYSSUUWLACX-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one typically involves the nitration of indole derivatives. One common method includes the electrophilic substitution reaction of indole with ammonium tetramethylnitrate, producing trifluoroacetyl nitrate as the nitrating agent . This reaction is carried out under non-acidic and non-metallic conditions, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The focus is on optimizing yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one exhibits notable antimicrobial properties. It has been identified as a lead compound for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of cell proliferation. Its structural similarities to known anticancer agents further support its potential as a candidate for cancer therapy .

Biochemical Interactions

Interaction studies involving this compound focus on its biochemical interactions with proteins and enzymes. These studies are crucial for determining the therapeutic potential and safety profile of the compound. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Neuroprotective Effects

Recent investigations have suggested that compounds similar to this compound may exhibit neuroprotective effects. This includes potential anticonvulsant activity, which is being explored in models of induced seizures .

Synthesis of Dyes and Pigments

In addition to its pharmaceutical applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties attributed to the indole structure . This application underscores its significance beyond medicinal chemistry.

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundIndole framework with nitro and methyl groupsPotential antimicrobial and anticancer propertiesExhibits significant antimicrobial activity
Methyl 1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indoleContains a ketone instead of an esterMay exhibit different reactivity due to keto groupAnticancer activity reported
Methyl 7-nitro-3-propyl-1H-indolePropyl group at position 3Alters lipophilicity potentially affecting bindingInvestigated for neuroprotective effects

Case Study 1: Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains. For instance, compounds derived from this structure showed diameter inhibition zones (DIZ) ranging from 21 mm to 22 mm against Staphylococcus aureus and Bacillus subtilis .

Case Study 2: Anticancer Activity

A related study evaluated the cytotoxic effects of compounds structurally similar to this compound against A431 cancer cells. The results indicated an IC50 value of less than 10 µM, suggesting potent anticancer activity .

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring structure allows it to bind to multiple receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is unique due to its specific nitro and methyl substitutions, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Biological Activity

3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its unique structure and diverse biological activities. Its molecular formula is C₉H₈N₂O₂, and it has a molecular weight of 192.17 g/mol. The compound features an indole framework with a nitro group at the 7-position and a methyl group at the 3-position, which contributes to its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on human cell lines, showing promise as a lead compound for developing new therapeutic agents.

The mechanism of action for this compound involves its interaction with various biochemical targets. Studies have shown that it can modulate enzyme activity and influence cellular signaling pathways. For instance, it may interact with protein kinases or other enzymes involved in cell proliferation and apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Palladium-Catalyzed Reactions : These reactions are often employed to create polysubstituted derivatives with enhanced biological activity.
  • Functional Group Modifications : Substituting different functional groups can alter the compound's activity and selectivity towards specific biological targets .

Comparative Analysis with Related Compounds

The following table highlights notable compounds related to this compound, emphasizing their structural features and unique aspects:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indoleContains a ketone instead of an esterMay exhibit different reactivity due to keto group
Methyl 7-nitro-3-propyl-1H-indole-5-carboxylatePropyl group at position 3Alters lipophilicity and potentially alters binding
5-Methyl-7-nitro-2,3-dihydro-1H-indoleLacks carboxylate functionalityFocuses on antimicrobial properties without ester influence

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assay : In vitro tests revealed that the compound exhibited cytotoxic effects on human cancer cell lines, with IC₅₀ values indicating significant potency against specific types of cancer cells .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methyl-7-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8N2O3/c1-5-6-3-2-4-7(11(13)14)8(6)10-9(5)12/h2-5H,1H3,(H,10,12)

InChI Key

NCMRYSSUUWLACX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

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